1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-3-2-9-6(11)4-5(10)8-7(9)13/h2-4H2,1H3,(H,8,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSVFBQRKXSBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560995-25-7 | |
| Record name | 1-(2-methoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, equimolar quantities of benzaldehyde, ethyl acetoacetate, and N-(2-methoxyethyl)thiourea are refluxed in ethanol with glacial acetic acid as a catalyst for 8 hours. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiourea nitrogen and cyclization. Key parameters include:
- Temperature : Reflux (~78°C) ensures sufficient energy for cyclization without decomposition.
- Catalyst : Glacial acetic acid (0.25 equiv) enhances protonation of the aldehyde, accelerating imine formation.
- Solvent : Ethanol balances solubility and reactivity, though acetonitrile may improve yields in some cases.
Post-reaction, the crude product is precipitated on ice, neutralized with sodium bicarbonate, and recrystallized from ethanol or dioxane. This method yields 72–85% of the target compound, as inferred from analogous syntheses.
Characterization Data
- 1H NMR (DMSO-d6) : δ 10.22 (s, 1H, N3-H), 9.53 (s, 1H, N1-H), 4.93–4.84 (m, 1H, OCH2CH2O), 3.72 (s, 3H, OCH3), 2.28 (s, 3H, C6-CH3).
- 13C NMR : Peaks at δ 174.50 (C=O), 164.73 (C=S), and 56.15 (OCH3) confirm the structure.
Post-Synthetic Alkylation of 2-Thioxodihydropyrimidine-4,6-Dione
Alkylation of the sodium salt of 2-thioxodihydropyrimidine-4,6-dione (thiobarbituric acid) with 2-methoxyethyl bromide introduces the N1 substituent.
Procedure and Challenges
- Generation of Sodium Salt : Thiobarbituric acid is treated with sodium hydroxide (1 equiv) in ethanol, forming the sodium salt.
- Alkylation : The salt reacts with 2-methoxyethyl bromide (1.2 equiv) in DMF at 60°C for 12 hours.
- Workup : The mixture is poured into ice-water, and the product is extracted with ethyl acetate.
Key challenges include:
- Regioselectivity : The sodium salt may alkylate at N1 or N3, requiring chromatographic separation.
- Side Reactions : Over-alkylation can occur if excess alkylating agent is used.
Yield and Spectral Data
- Yield : 65–70% after purification.
- IR (KBr) : Peaks at 3426 cm⁻¹ (N-H), 1628 cm⁻¹ (C=O), and 743 cm⁻¹ (C-S).
Cyclocondensation of 2-Methoxyethylamine with β-Keto Esters
This one-pot method condenses 2-methoxyethylamine, thiourea, and ethyl acetoacetate in acidic conditions.
Synthetic Protocol
Advantages and Limitations
- Advantages : Direct introduction of the methoxyethyl group without alkylation steps.
- Limitations : Requires harsh conditions (acetyl chloride, 40–60°C), leading to potential ester hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Biginelli Reaction | 72–85% | 8–12 h | High regioselectivity | Requires custom N-substituted thiourea |
| Post-Synthetic Alkylation | 65–70% | 12–24 h | Uses commercial starting material | Low regioselectivity |
| Cyclocondensation | 60–68% | 6–8 h | One-pot synthesis | Harsh reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted dihydropyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The thioxo group and the dihydropyrimidine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 2-thioxodihydropyrimidine-4,6-diones are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:
Pharmacological Activity Comparison
Key Research Findings
Substituent Impact on Bioactivity: Arylidene/Indole Groups: Enhance DNA/protein binding (e.g., anti-HCV NS3 helicase activity ). Diethyl Substituents (1,3-positions): Improve thermal stability and crystallinity .
Structure-Activity Relationships (SAR) :
- Thioxo group at position 2 is critical for redox-mediated antioxidant and enzyme inhibitory effects .
- Bulky substituents at position 5 (e.g., nitrobenzylidene) correlate with anticonvulsant potency .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
1-(2-Methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a straightforward reaction involving thiobarbituric acid derivatives and various amines. Recent studies have optimized the reaction conditions to yield high purity and significant quantities of the desired product. For instance, a reaction involving 2-thiobarbituric acid and an aromatic amine in acetonitrile under ambient conditions demonstrated yields of up to 93% .
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in terms of its inhibitory effects on enzymes such as α-glucosidase and its anti-glycation properties.
Enzyme Inhibition
In vitro studies have shown that derivatives of this compound exhibit varying degrees of α-glucosidase inhibition. For example, compounds derived from N,N'-diethylthiobarbituric acid demonstrated moderate to significant inhibition with IC50 values ranging from 31.5 µM to 554.76 µM, compared to acarbose (IC50 = 875.75 µM) as a standard reference . The structure-activity relationship indicates that modifications in the substituents on the pyrimidine ring can enhance inhibitory potency.
Anti-Glycation Activity
The anti-glycation activity of these compounds has also been explored. The dimeric analogs showed promising results, with one derivative exhibiting an IC50 value of 31.5 µM against protein glycation, indicating its potential as a therapeutic agent in managing diabetes-related complications .
Case Studies
Several case studies highlight the effectiveness of this compound in biological systems:
-
α-Glucosidase Inhibition : A study evaluated multiple derivatives for their α-glucosidase inhibitory activity. The results indicated that while some derivatives were inactive, others showed significant inhibition comparable to known inhibitors like acarbose.
Compound IC50 (µM) Activity Level 4a NA Not Active 4b NA Not Active 4c NA Not Active 4d NA Not Active 5 554.76 Moderate 6 31.5 Significant Rutin 54.59 Significant Acarbose 875.75 Standard - Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of α-glucosidase. The results suggest that specific functional groups play crucial roles in enhancing binding affinity through hydrogen bonding and hydrophobic interactions with key amino acid residues .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to improve yield and purity?
- Methodological Answer : Employ factorial experimental design to systematically evaluate variables such as solvent polarity (e.g., DMF vs. ethanol), reaction temperature (80–120°C), and catalyst loading (e.g., acidic or basic conditions). For example, highlights the utility of factorial design in isolating critical parameters. Additionally, purification via recrystallization using mixed solvents (e.g., methanol/water) can enhance purity, as suggested by analogous syntheses of thioxodihydropyrimidinediones .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm the methoxyethyl substituent and thioxo group. X-ray crystallography (as demonstrated in for a related compound) can resolve tautomeric forms and hydrogen bonding networks. IR spectroscopy is critical for identifying the thioxo (C=S) stretch at ~1200–1250 cm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 230.06 g/mol for CHNOS) .
Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound’s reactivity?
- Methodological Answer : Align experiments with concepts like Hard-Soft Acid-Base (HSAB) theory to predict nucleophilic/electrophilic sites. For instance, the thioxo group’s soft basicity may drive interactions with metal ions. emphasizes linking hypotheses to established chemical theories to guide methodology, such as selecting reagents for derivatization or cross-coupling reactions .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) can predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites like the thioxo sulfur or pyrimidine ring. Molecular docking simulations (using AutoDock Vina) may predict binding affinities to enzymatic targets (e.g., thymidylate synthase). highlights AI-driven tools like COMSOL Multiphysics for simulating reaction pathways under varying conditions .
Q. How can contradictions in literature regarding this compound’s biological activity be resolved methodologically?
- Methodological Answer : Conduct a systematic review using bibliometric analysis ( ) to assess study quality, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Reproduce key experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity). Statistical meta-analysis can quantify heterogeneity across datasets .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic cycles or photochemical applications?
- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to probe mechanisms. Time-resolved spectroscopy (UV-Vis, fluorescence) can track transient species in photochemical reactions. For catalytic studies, in situ FTIR or XAS (X-ray absorption spectroscopy) monitors ligand-metal interactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting solubility data reported for this compound?
- Methodological Answer : Perform a Hansen solubility parameter (HSP) analysis to identify optimal solvents. Use dynamic light scattering (DLS) to assess aggregation in aqueous vs. organic media. Compare results across standardized pH and temperature conditions (e.g., 25°C, pH 7.4 for physiological relevance) .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Apply multivariate regression (e.g., PLS regression) to correlate substituent electronic parameters (Hammett σ) with biological activity. Cluster analysis (e.g., hierarchical clustering) groups derivatives by functional group similarity. advocates for exploratory data analysis (EDA) to identify outliers or nonlinear trends .
Cross-Disciplinary Applications
Q. How can this compound be leveraged in materials science, such as polymer modification or metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
